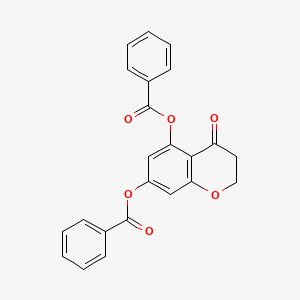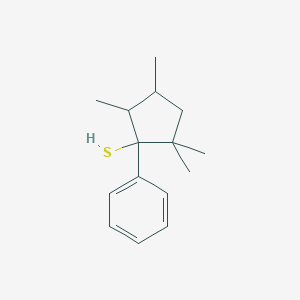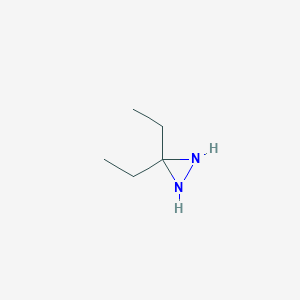
3,3-Diethyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is a derivative of diaziridine, which is known for its weak nitrogen-nitrogen bond, low toxicity, and unique chemical properties . The structure of this compound consists of a diaziridine ring substituted with two ethyl groups at the 3-position, making it a valuable intermediate in organic synthesis and various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyldiaziridine typically involves the reaction of ethylamine with a suitable diaziridine precursor under controlled conditions. One common method includes the cyclization of ethylhydrazine with ethyl chloroformate, followed by the removal of protective groups to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines, which are useful in photoaffinity labeling.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazine derivatives
Substitution: Substituted diaziridines
Applications De Recherche Scientifique
3,3-Diethyldiaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Diethyldiaziridine involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
1,2-Bis(2-acetamidoethyl)diaziridine: Similar in structure but with different substituents, leading to distinct chemical properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A more complex diaziridine derivative with unique structural features.
Uniqueness: 3,3-Diethyldiaziridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other diaziridine derivatives . Its ability to form diazirines and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
52175-94-7 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
3,3-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-5(4-2)6-7-5/h6-7H,3-4H2,1-2H3 |
Clé InChI |
GWTMMAZSNMYMKS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NN1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


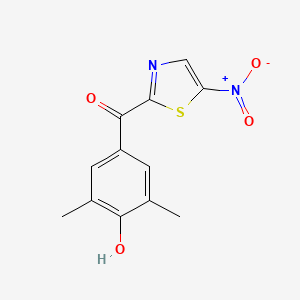
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
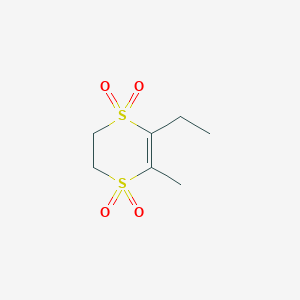
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)

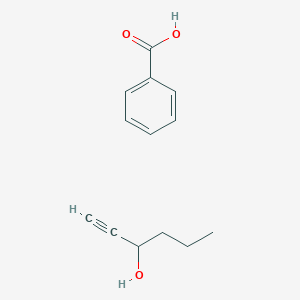
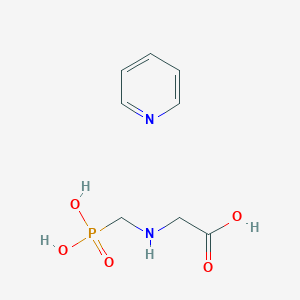
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
